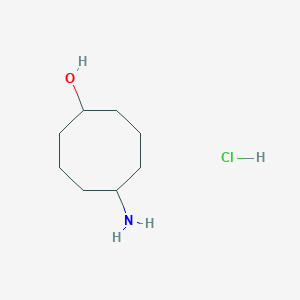

5-Aminocyclooctanol hydrochloride

Descripción general

Descripción

5-Aminocyclooctanol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is known for its unique chemical structure and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminocyclooctanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of cyclooctanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) and amination reagents such as ammonia or amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like purification through recrystallization and quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

General Reactivity of Cyclooctane Derivatives

Cyclooctane derivatives are typically stable under standard conditions but participate in reactions influenced by ring strain and functional groups. For 5-Aminocyclooctanol hydrochloride:

-

Amino Group Reactivity : The primary amine (as the hydrochloride salt) can undergo nucleophilic substitution, acylation, or alkylation. Deprotonation in basic conditions may enable coupling reactions (e.g., with carbonyl compounds) .

-

Hydroxyl Group Reactivity : The alcohol can engage in esterification, oxidation to ketones, or act as a leaving group in substitution reactions .

Lactone and Lactam Formation

Cyclooctane β-amino alcohol derivatives are prone to intramolecular cyclization. For example:

-

Lactamization : The amine and hydroxyl groups can react to form a six-membered lactam under acidic or dehydrating conditions. This is supported by studies on bicyclic β-lactams and their regiospecific ring-opening .

-

Lactonization : DFT computations show that five-membered lactones form preferentially over six-membered analogs due to lower activation barriers (e.g., ΔG‡ ≈ 13–15 kcal/mol for five-membered vs. >20 kcal/mol for six-membered rings) .

| Reaction Type | Conditions | Major Product | Key Reference |

|---|---|---|---|

| Lactam formation | Acid catalysis (HCl/MeOH) | Six-membered lactam | |

| Lactone formation | Basic or neutral conditions | Five-membered lactone |

Epoxide Ring-Opening Reactions

Epoxide intermediates derived from cyclooctane systems (e.g., 7 in ) react regioselectively:

-

Nucleophilic Attack : Azide (NaN₃) or halide ions open epoxides to form vicinal amino alcohols or halohydrins. For this compound, similar reactivity could yield fused bicyclic structures .

-

Acid-Catalyzed Hydrolysis : Epoxide ring-opening in acidic methanol generates diols or ethers, as seen in cyclooctane β-amino acid derivatives .

Oxidation and Functionalization

-

Oxidation of Alcohol : The hydroxyl group can be oxidized to a ketone using CrO₃ or Swern conditions, forming 5-aminocyclooctanone derivatives .

-

Free Radical Halogenation : Cyclooctane’s saturated backbone allows halogenation (e.g., bromination) under radical conditions, though regioselectivity may be low .

Strain-Promoted Reactions

While not directly observed, the cyclooctane ring’s moderate strain (≈5–10 kcal/mol) could facilitate:

-

Inverse Electron-Demand Diels–Alder (IEDDA) : Trans-cyclooctene derivatives react rapidly with tetrazines in bioorthogonal chemistry. Though 5-Aminocyclooctanol lacks a strained alkene, functionalization to introduce such motifs (e.g., via dehydrogenation) could enable similar reactivity .

Stability and Side Reactions

-

Hydrolysis : The hydrochloride salt is stable in water but may hydrolyze under strongly acidic or basic conditions to release free amine and HCl.

-

Thermal Decomposition : Cyclooctane derivatives decompose above 200°C, primarily via C–N or C–O bond cleavage .

Research Gaps and Recommendations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Aminocyclooctanol hydrochloride has been investigated for its potential therapeutic applications, particularly as a scaffold for drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for further research in pharmacology.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of cyclooctane have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism suggests that modifications to the cyclooctane structure can lead to novel anticancer agents .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Studies have shown that certain derivatives can mitigate oxidative stress and inflammation in neuronal cells, indicating a possible role in treating neurodegenerative diseases such as Alzheimer's . The ability to influence glial inflammation and oxidative neurotoxicity positions this compound as a promising candidate for further exploration in neuropharmacology.

Synthesis and Functionalization

The synthesis of this compound involves several chemical transformations that enhance its functional properties. Recent advances in synthetic methodologies have allowed for the development of more complex derivatives, which may exhibit improved biological activities .

Synthetic Pathways

Various synthetic routes have been explored to modify the cyclooctanol framework, enabling the introduction of diverse functional groups that can enhance biological activity or alter pharmacokinetic properties. These modifications are crucial for developing targeted therapies and improving the efficacy of existing drugs.

Case Studies and Research Findings

Several case studies have documented the applications of this compound in real-world settings, particularly in pharmaceutical research.

Case Study: Neuroprotective Research

One notable case study involved the evaluation of this compound's effects on cultured neuronal cells exposed to oxidative stress. The study demonstrated that treatment with this compound significantly reduced markers of cell death and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study: Anticancer Drug Development

Another case study focused on the use of this compound as a lead compound in developing new anticancer therapies. Researchers synthesized various derivatives and tested their efficacy against different cancer cell lines, identifying several promising candidates that exhibited potent cytotoxic effects .

Summary of Applications

The following table summarizes key applications of this compound:

Mecanismo De Acción

The mechanism of action of 5-Aminocyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 3-Aminocyclohexanol hydrochloride

- 4-Aminocycloheptanol hydrochloride

- 6-Aminocyclononanol hydrochloride

Comparison: Compared to these similar compounds, 5-Aminocyclooctanol hydrochloride is unique due to its specific ring size and functional group positioning. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Actividad Biológica

5-Aminocyclooctanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Overview of this compound

This compound is a cyclic amine derivative characterized by its unique structural features, which contribute to its biological activity. The compound is synthesized through various chemical pathways, including the use of sodium azide and ammonium chloride in organic solvents, which allows for the introduction of amino groups into the cyclooctane skeleton .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of 5-amino compounds exhibit significant antibacterial properties. In a study involving various substituted quinolones, it was found that modifications at specific positions (such as C7 and N1) greatly influenced their antimicrobial efficacy. The presence of an amino group at the C5 position was particularly noted for enhancing activity against a range of bacterial strains, including resistant ones .

2. Anticancer Potential

this compound has shown promise in anticancer research. Its derivatives have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds structurally related to 5-aminocyclooctanol demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro and in vivo, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

4. Neuroprotective Effects

Emerging research suggests that 5-aminocyclooctanol may possess neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers indicates potential applications in neurodegenerative conditions .

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, which contributes to its antibacterial properties .

- Cell Cycle Regulation : By interfering with tubulin dynamics, it affects cell cycle progression, particularly inducing G2/M phase arrest in cancer cells .

- Cytokine Modulation : The reduction of pro-inflammatory cytokines suggests a mechanism involving the modulation of signaling pathways associated with inflammation .

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Study on Antibacterial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics. This study emphasized the importance of structural modifications for enhancing antibacterial activity .

- Anticancer Activity Assessment : In vitro studies on human cancer cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Data Summary

Propiedades

IUPAC Name |

5-aminocyclooctan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJMZWJBLNEMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.